1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-[(E)-methoxyiminomethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDABOMLAZCUCL-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/N(C(=O)NC1=CC=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea typically involves the reaction of 4-chloroaniline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various amines .
Scientific Research Applications
Pharmaceutical Applications
1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea has shown promise in pharmaceutical research due to its structural similarities to known anticonvulsant and anti-alcohol drugs. Modifications to enhance solubility and bioavailability have been explored:
- Modification Techniques : Acylation with succinic anhydride has been utilized to improve solubility in aqueous media, potentially leading to better bioavailability and effectiveness as a liquid drug dosage form or prodrug with prolonged action.
Agrochemical Applications
The compound's structure suggests potential applications as an insecticide or herbicide. The chlorophenyl moiety is often associated with increased biological efficacy, making this compound a candidate for further investigation in agrochemical applications:
- Biological Activity : Research indicates that it can interfere with biological processes in target organisms, which is crucial for developing effective agrochemicals.
Research has demonstrated the compound's significant biological activity through interaction studies that assess its effects on various biological systems. These studies are crucial for evaluating safety and effectiveness in real-world applications. In particular:
- The compound has been tested for its potential as a urease inhibitor, which is critical in treating conditions associated with urease activity .
Case Study 2: Modification for Enhanced Efficacy
In another study, modifications to the compound were made to enhance its solubility and bioavailability. The results indicated that these modifications lead to compounds that are more soluble in water, which is expected to exhibit higher bioavailability.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-[(4-methoxyphenyl)(phenyl)methyl]urea
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-4-methoxybenzylamine
Uniqueness
N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea, also known by its CAS number 251096-55-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12ClN3O3
- Molecular Weight : 257.67 g/mol
- IUPAC Name : N'-(4-chlorophenyl)-N-methoxy-N-[(E)-(methoxyimino)methyl]urea
The compound is characterized by the presence of a chlorophenyl group and a methoxyimino substituent, which are crucial for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
Key Findings:
- In a study evaluating a series of urea derivatives, the target compound exhibited notable antiproliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported as follows:
Structure-Activity Relationships (SAR)
The biological activity of the compound can be attributed to its structural features. The SAR studies indicate that modifications to the chlorophenyl and methoxy groups can significantly alter the potency against cancer cell lines.
Table 1: Structure-Activity Relationship Summary
| Compound | Substituent | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|---|
| Target | Chlorophenyl, Methoxyimino | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM |
| Sorafenib | N/A | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been suggested that hydrogen bonding interactions between the urea moiety and amino acid residues in target proteins may play a crucial role in its activity .
Case Studies and Research Findings
Several research articles have highlighted the biological relevance of related compounds, indicating a trend in exploring urea derivatives as potential anticancer agents.
- Synthesis and Evaluation : A study synthesized various urea derivatives and evaluated their antiproliferative activities across multiple cancer cell lines, confirming that modifications to the phenyl ring can enhance activity .
- Pharmacokinetic Properties : Further investigations into pharmacokinetics revealed that certain analogs exhibit favorable brain penetration capabilities, suggesting potential for central nervous system-targeted therapies .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea?
Methodological Answer:
The compound can be synthesized via urea-forming reactions using carbamate intermediates. For example:
- Step 1 : React phenyl carbamate derivatives (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) with aminophenol derivatives in acetonitrile under reflux conditions (65°C for 1 hour) .
- Step 2 : Introduce methoxyimino groups via Schiff base reactions under controlled pH to ensure stereoselectivity (E/Z isomer control) .
- Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography.
Basic: How can the molecular structure and stereochemistry of this compound be characterized?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD) : Resolve the E-configuration of the methoxyimino group and confirm bond angles/planarity. XRD parameters: Mo-Kα radiation, R factor < 0.065, data-to-parameter ratio > 14.8 .
- Spectroscopy :
- NMR : Analyze H and C peaks for aromatic protons (δ 7.2–7.8 ppm), urea carbonyl (δ 160–165 ppm), and methoxy groups (δ 3.3–3.8 ppm).
- IR : Identify urea C=O stretch (~1650 cm) and imine C=N stretch (~1600 cm) .
Advanced: How should experimental designs assess environmental persistence and degradation pathways?
Methodological Answer:
- Laboratory Studies :
- Hydrolysis : Expose the compound to buffers at varying pH (4–9) and temperatures (20–50°C). Quantify degradation products via LC-MS .
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight. Monitor half-life and byproducts .
- Field Studies :
- Apply split-plot designs with soil types and microbial communities as subplots. Measure bioavailability using solid-phase microextraction (SPME) .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., solvent polarity in bioassays) .
- Dose-Response Reevaluation : Conduct dose-ranging studies (0.1–100 µM) across multiple cell lines. Normalize data to positive controls (e.g., serine protease inhibitors) .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate target binding (e.g., serine protease active sites) and rule off-target effects .
Advanced: What in silico strategies predict interactions with non-target proteins?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Suite. Prioritize urea and methoxyimino groups as key interaction motifs .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with catalytic triads (e.g., Ser195-His57-Asp102 in proteases) .
- ADMET Prediction : Use SwissADME to estimate permeability (LogP > 3.5) and cytochrome P450 interactions .
Basic: What analytical techniques quantify this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30 v/v), flow rate = 1 mL/min, detection at 254 nm .
- LC-MS/MS : Optimize ESI+ mode for [M+H]+ ion (m/z ~350). Fragment using collision energy 20–30 eV for structural confirmation .
Advanced: How to optimize synthetic yield while minimizing isomerization?
Methodological Answer:
- Reaction Optimization :
- Process Monitoring : Employ in-situ FTIR to track imine formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
